In Silico Modeling of 5-(Morpholin-4-ylsulfonyl)indoline Binding: A Technical Guide for Drug Development Professionals
In Silico Modeling of 5-(Morpholin-4-ylsulfonyl)indoline Binding: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of 5-(morpholin-4-ylsulfonyl)indoline, a key scaffold in the development of kinase and carbonic anhydrase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the rationale behind methodological choices, offering a self-validating framework for investigating the interaction of this class of molecules with their protein targets. The guide will cover the entire workflow, from system preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, with a focus on practical application and scientific integrity.
Introduction: The Significance of the 5-(Morpholin-4-ylsulfonyl)indoline Scaffold
The 5-(morpholin-4-ylsulfonyl)indoline scaffold is a privileged structure in medicinal chemistry. The morpholine group is often introduced to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[3] The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[4] Furthermore, indoline and its derivatives have been explored as inhibitors of a range of protein targets, including tyrosine kinases.[5][6]
Given the therapeutic potential of compounds containing this scaffold, a robust in silico modeling strategy is essential for understanding their mechanism of action, predicting binding affinities, and guiding the rational design of more potent and selective inhibitors. This guide will use the inhibition of carbonic anhydrase IX (CA IX), a key target in cancer therapy, as a primary example to illustrate the modeling workflow.[1][7]
The Computational Modeling Workflow: A Validated Approach
Our in silico investigation is structured as a multi-step process, designed to provide a comprehensive understanding of the ligand-protein interaction. Each step builds upon the previous one, creating a self-validating system where the results of one method inform and corroborate the next.
Figure 1: The overall in silico modeling workflow.
Part I: System Preparation - The Foundation of Accurate Modeling
The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of the ligand and the protein target. This preparatory phase is arguably the most critical part of the entire workflow.
Ligand Preparation
The 3D structure of 5-(morpholin-4-ylsulfonyl)indoline can be obtained from chemical databases such as PubChem or sketched using molecular building software.
Protocol 1: Ligand Preparation for Docking and Simulation
-
Obtain 3D Coordinates:
-
Download the structure from a database like PubChem or sketch it in a molecular editor.
-
Save the structure in a common format like SDF or MOL2.
-
-
Generate a Low-Energy Conformation:
-
Use a computational chemistry tool to perform an initial energy minimization of the ligand. This removes any steric clashes and results in a more realistic starting conformation.
-
-
Assign Protonation States and Charges:
-
Determine the likely protonation state of the ligand at physiological pH (around 7.4). For 5-(morpholin-4-ylsulfonyl)indoline, the morpholine nitrogen is weakly basic and will likely be protonated.
-
Assign partial atomic charges using a reliable method. For consistency with the protein force field, it is recommended to use a method compatible with the chosen force field (e.g., AM1-BCC for AMBER, or a compatible method for CHARMM).
-
Protein Target Preparation
For this guide, we will focus on human carbonic anhydrase IX (CA IX) as the protein target. A suitable crystal structure with a bound sulfonamide inhibitor is essential for defining the binding pocket.
Protocol 2: Protein Preparation for Docking and Simulation
-
Select a High-Quality Crystal Structure:
-
Search the RCSB Protein Data Bank (PDB) for a high-resolution crystal structure of human CA IX, preferably with a bound sulfonamide inhibitor.[8] For example, PDB ID 5sz5 has been used for docking indoline analogs.[1] Other suitable PDB IDs for CA IX with bound sulfonamides include 6G9U, 8Q19, and 9R30.[9][10][11]
-
Choose a structure with good resolution (ideally < 2.5 Å) and without missing residues in the binding site.
-
-
Pre-process the PDB File:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to defining the binding site.
-
If the biological assembly is a multimer, decide whether to use the entire multimer or a single protomer for the simulation, based on the location of the binding site relative to the interfaces.
-
-
Add Hydrogen Atoms and Assign Protonation States:
-
Use software like AutoDockTools or Maestro to add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[11][12]
-
Predict the protonation states of histidine residues, as their charge and hydrogen-bonding capacity can be critical for ligand binding. This can be done based on the local hydrogen-bonding network.
-
-
Energy Minimization of the Protein:
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the addition of hydrogen atoms. This should be a constrained minimization, where the backbone atoms are restrained to prevent significant deviation from the crystal structure.
-
Part II: Molecular Docking - Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[13] It is a crucial step for generating a plausible starting structure for more rigorous computational analyses like molecular dynamics simulations.
Causality Behind Method Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.[14][15] Its scoring function is designed to predict binding affinity with reasonable accuracy and computational efficiency, making it suitable for initial screening and pose prediction.[11][12][16]
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files:
-
Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom types. AutoDockTools can be used for this conversion.[17]
-
-
Define the Binding Site (Grid Box):
-
Define a search space (a "grid box") that encompasses the active site of the protein. The dimensions and center of this box are critical. If a co-crystallized ligand is present in the template PDB structure, center the grid box on this ligand to ensure the search is focused on the known binding pocket.
-
-
Configure and Run the Docking Simulation:
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
-
Analyze the Docking Results:
-
AutoDock Vina will generate a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.[13]
-
Visualize the top-ranked poses in the context of the protein's active site using molecular visualization software like PyMOL or Chimera.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the active site zinc ion) for the top-ranked poses. The sulfonamide group should be oriented towards the zinc ion in the active site of carbonic anhydrase.[4]
-
| Parameter | Recommended Value/Setting | Rationale |
| Grid Box Center | Centered on the co-crystallized ligand | Focuses the search on the known active site. |
| Grid Box Size | ~25 x 25 x 25 Å | Large enough to allow for ligand flexibility, but not so large as to be computationally inefficient. |
| Exhaustiveness | 8 (default) to 32 (for higher accuracy) | Controls the thoroughness of the conformational search. |
| Number of Modes | 9 (default) | The number of binding poses to be generated. |
Table 1: Recommended AutoDock Vina Parameters for Docking to Carbonic Anhydrase IX.
Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[18][19] This is crucial for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding.
Causality Behind Method Selection: GROMACS is a versatile and high-performance MD simulation package that is well-suited for protein-ligand simulations.[10][20][21][22] We will use the CHARMM36 force field, which is a robust and widely validated force field for biomolecular simulations and is compatible with parameters for small molecules generated by the CGenFF server.[15][23]
Figure 2: Workflow for setting up a protein-ligand MD simulation with GROMACS.
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
-
Generate Ligand Topology and Parameters:
-
Use the CGenFF server to generate a CHARMM-compatible topology and parameter file for 5-(morpholin-4-ylsulfonyl)indoline.[15][24] Pay close attention to the penalty scores for the generated parameters; high penalties may indicate a need for further validation or refinement.[15]
-
Convert the CHARMM-formatted output to a GROMACS-compatible format using provided scripts.[25]
-
-
Prepare the System Topology:
-
Generate a GROMACS topology for the protein using the pdb2gmx tool, selecting the CHARMM36 force field.[26]
-
Combine the protein and ligand topologies into a single system topology file.
-
-
Create the Simulation Box and Solvate:
-
Define a simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a minimum distance between the protein and the box edges (e.g., 1.0 nm).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
-
Add Ions to Neutralize the System:
-
Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.
-
-
System Equilibration:
-
Perform a two-stage equilibration process:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to allow the solvent to relax around the protein and ligand while restraining the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to ensure the system reaches the correct density.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the protein-ligand complex adequately.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Interaction Energy Analysis: To calculate the non-bonded interaction energies between the ligand and specific protein residues.
-
-
Part IV: Binding Free Energy Calculations - Quantifying the Interaction
To obtain a more quantitative estimate of the binding affinity, we can use end-point free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[19][23][27] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.[6][28]
Causality Behind Method Selection: MM/PBSA and MM/GBSA offer a good balance between computational cost and accuracy, making them popular for ranking a series of ligands or for providing a more refined estimate of binding affinity than docking scores alone.[19]
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots from the MD Trajectory:
-
From the production MD trajectory, extract a set of representative snapshots of the protein-ligand complex (e.g., every 100 ps from a stable portion of the trajectory).
-
-
Calculate the Individual Energy Components:
-
For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:
-
Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.
-
Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann or Generalized Born model.
-
Non-polar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Calculate the Binding Free Energy:
-
The binding free energy (ΔG_bind) is calculated using the following equation:
-
ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS>
-
Where ΔG_solv = ΔG_polar + ΔG_nonpolar
-
The entropic term (-TΔS) is often neglected in routine calculations due to its high computational cost and potential for large errors, leading to a relative binding free energy.
-
-
-
Analyze and Interpret the Results:
-
The calculated binding free energy can be compared with experimental data, such as Ki or IC50 values, to validate the computational model. For example, a series of 1-acylated indoline-5-sulfonamides have reported Ki values against CA IX in the range of 132.8 nM to over 10,000 nM.[1][7] A successful in silico model should be able to reproduce the relative ranking of these compounds.
-
| Compound Series | Target | Reported Ki (nM) | Reported IC50 (µM) on MCF7 cells (hypoxia) |
| 1-Acylated indoline-5-sulfonamides | CA IX | 132.8 - >10,000 | N/A |
| 1-Acylated indoline-5-sulfonamides | CA XII | 41.3 - >10,000 | N/A |
| Compound 4f | CA IX / CA XII | Potent inhibitor | 12.9 |
| Compound 4e | CA IX / CA XII | Potent inhibitor | 20.2 |
Table 2: Experimental Binding Data for Indoline-5-Sulfonamide Derivatives for Model Validation.[1][3][7]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 5-(morpholin-4-ylsulfonyl)indoline binding to its protein targets, with a specific focus on carbonic anhydrase IX. By following these protocols, researchers can gain valuable insights into the molecular basis of ligand recognition, predict binding affinities, and guide the design of novel therapeutic agents.
The self-validating nature of this workflow, where the outputs of one stage inform and are tested by the next, is crucial for building confidence in the predictive power of the models. The integration of experimental data for validation is a cornerstone of this approach.
Future work could involve the application of more advanced techniques, such as enhanced sampling methods to explore larger conformational changes or quantum mechanics/molecular mechanics (QM/MM) calculations to more accurately model the interactions within the enzyme active site, particularly the coordination to the zinc ion.
References
-
Pchelkina, Y. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]
-
Bavetsias, V., & Large, J. M. (2000). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Mini reviews in medicinal chemistry, 1(4), 349-371. [Link]
-
Pchelkina, Y. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel, Switzerland), 15(12), 1453. [Link]
-
Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package. [Link]
-
RCSB PDB. (n.d.). PDB ID: 8Q19. [Link]
-
Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]
-
GROMACS. (n.d.). Force fields. [Link]
-
RCSB PDB. (n.d.). PDB ID: 8CO3. [Link]
-
El-Faham, A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 41(20), 10173-10192. [Link]
-
RCSB PDB. (n.d.). Homepage. [Link]
-
Akocak, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European journal of medicinal chemistry, 127, 1030–1039. [Link]
-
De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 294–300. [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508. [Link]
-
RCSB PDB. (n.d.). PDB ID: 9R30. [Link]
-
CGenFF Program. (n.d.). SilcsBio User Guide. [Link]
-
Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular informatics, 31(2), 114–122. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Mohammat, A., et al. (1998). A new class of protein tyrosine kinase inhibitors based on oxindole core. Journal of medicinal chemistry, 41(4), 515–524. [Link]
-
Nocentini, A., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1645–1654. [Link]
-
Christianson, D. W., & Fierke, C. A. (1996). Carbonic anhydrase: evolution of the zinc binding site by nature and by design. Accounts of chemical research, 29(7), 331–339. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(23), 4376. [Link]
-
RCSB PDB. (n.d.). PDB ID: 6G9U. [Link]
-
Khan, M. I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 28(13), 5001. [Link]
-
Matulienė, J., et al. (2023). CA IX-selective high-affinity inhibitor binding and phenotypic outcomes in SK-N-AS cell line. FEBS Open Bio, 13(7), 1264-1275. [Link]
-
GROMACS. (n.d.). Force fields in GROMACS. [Link]
-
Lemkul, J. A. (2019). GROMACS Tutorial - Protein-Ligand Complex. [Link]
-
Monti, S. M., et al. (2012). Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Journal of enzyme inhibition and medicinal chemistry, 27(6), 862–867. [Link]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]
-
Vaškevičiūtė, G., et al. (2022). High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX. Bioconjugate chemistry, 33(3), 488–497. [Link]
-
Shilkar, D. (2023). Ligand parameterization in GROMACS. [Link]
-
Tasleem, M., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC medicinal chemistry, 14(10), 2004–2018. [Link]
-
Greasley, S. E., et al. (2018). Crystal structure of Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide Inhibitors. [Link]
-
Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology (Clifton, N.J.), 443, 365–382. [Link]
-
Sharma, A., et al. (2023). in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. [Link]
-
Scamander. (2021). Alternative to CGenFF for generating large ligand topology. GROMACS forums. [Link]
-
Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of medicinal chemistry, 39(9), 1823–1835. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Carbonic anhydrase activation profile of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Protein-Ligand Complex [mdtutorials.com]
- 16. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 20. mdpi.com [mdpi.com]
- 21. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 22. Force field - GROMACS 2026.0 documentation [manual.gromacs.org]
- 23. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]
- 24. CGenFF Program — SilcsBio User Guide [docs.silcsbio.com]
- 25. deepakshilkar.in [deepakshilkar.in]
- 26. rcsb.org [rcsb.org]
- 27. biorxiv.org [biorxiv.org]
- 28. rcsb.org [rcsb.org]
